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Compound of Interest

Compound Name: 6-Carboxy-fluorescein

Cat. No.: B8005017 Get Quote

An In-depth Guide to the Core Properties, Applications, and Experimental Protocols of a

Versatile Fluorescent Probe.

Introduction
6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye that has become an

indispensable tool in molecular biology, diagnostics, and drug development. Belonging to the

fluorescein family, 6-FAM is prized for its bright green fluorescence, good water solubility, and

the presence of a carboxylic acid group that facilitates its conjugation to a wide array of

biomolecules.[1][2] This guide provides a comprehensive overview of 6-FAM for researchers

new to its use, detailing its fundamental properties, key applications, and step-by-step

experimental protocols.

Core Properties of 6-Carboxyfluorescein
6-FAM is a derivative of fluorescein characterized by a carboxyl group attached to the benzene

ring.[3] Commercially, it is often available as a single isomer (6-FAM) or as a mixture of isomers

(5(6)-FAM).[3] The carboxyl group provides a reactive handle for covalent attachment to

primary amines on biomolecules, typically through activation as an N-hydroxysuccinimide

(NHS) ester.[4]
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The fundamental chemical and physical properties of 6-Carboxyfluorescein are summarized in

the table below, providing essential data for its use in experimental settings.

Property Value Reference

Chemical Formula C₂₁H₁₂O₇ [3]

Molar Mass 376.32 g/mol [3]

Appearance Yellow to orange solid

Solubility
Soluble in DMSO, DMF, and

methanol

Spectral Properties
The fluorescence of 6-FAM is central to its utility. Its spectral characteristics are summarized

below. It is important to note that the fluorescence of 6-FAM is pH-dependent, with its intensity

decreasing below pH 7. Optimal performance is typically achieved in the pH range of 7.5 to 8.5.

[5]

Spectral Property
Value (in aqueous buffer,
pH ~8-9)

Reference

Excitation Maximum (λex) ~495 nm [3]

Emission Maximum (λem) ~517 nm [3]

Molar Extinction Coefficient (ε)
>72,000 M⁻¹cm⁻¹ at ~492 nm

in 0.01N NaOH

Quantum Yield (Φ) ~0.93 (similar to fluorescein) [6]

Key Applications and Experimental Protocols
6-FAM's versatility has led to its adoption in a multitude of applications. This section details the

methodologies for some of its most common uses.
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The most frequent application of 6-FAM is the covalent labeling of proteins, peptides, and

oligonucleotides. The carboxylic acid of 6-FAM is typically activated as an N-

hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the target

biomolecule to form a stable amide bond.

Caption: Workflow for labeling an IgG antibody with 6-FAM NHS ester.

This protocol is adapted for labeling approximately 1 mg of an IgG antibody.

Materials:

IgG Antibody (free of amine-containing stabilizers like Tris or BSA)

6-FAM, SE (N-hydroxysuccinimide ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Purification/Desalting Column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Antibody Preparation:

Dissolve or buffer exchange the IgG antibody into the Reaction Buffer to a final

concentration of 2.5 mg/mL.[7] If the antibody solution contains Tris or other amine-

containing buffers, it must be dialyzed against PBS and then into the Reaction Buffer.

Dye Preparation:

Allow the vial of 6-FAM NHS ester to warm to room temperature before opening.

Prepare a 10 mM stock solution by dissolving the appropriate amount of 6-FAM NHS ester

in anhydrous DMSO. For example, to label 1 mg of IgG (MW ~150,000 Da), a 10-20 fold

molar excess of the dye is typically used.
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Labeling Reaction:

While gently vortexing the antibody solution, add the calculated volume of the 10 mM 6-

FAM NHS ester stock solution. A common starting point is a 15:1 molar ratio of dye to

antibody.[7]

Incubate the reaction for 1 hour at room temperature, protected from light.[7]

Purification:

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography

column (e.g., a desalting column) equilibrated with PBS.[7] The first colored fraction to

elute will be the labeled antibody.

Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per antibody, can be determined by

measuring the absorbance of the conjugate at 280 nm (for the protein) and ~495 nm (for

6-FAM).

5'-Labeling of Oligonucleotides
6-FAM is a popular choice for labeling synthetic DNA and RNA oligonucleotides, which can

then be used as primers in PCR and sequencing, or as probes in hybridization assays.[2] The

labeling is typically performed during solid-phase synthesis by incorporating a 6-FAM

phosphoramidite at the 5' terminus. Alternatively, an amine-modified oligonucleotide can be

synthesized and then labeled with 6-FAM NHS ester post-synthetically.

Preparation

Labeling Reaction Purification & Analysis

Dissolve Amine-Modified Oligo
(in 0.1 M NaHCO₃, pH 8.3)

Add Dye to Oligo

Prepare 6-FAM NHS Ester Stock
(10 mM in anhydrous DMSO)

Incubate for 4 hours to overnight
(Room temperature or on ice)

Purify Labeled Oligo
(e.g., Gel filtration, HPLC)

Confirm Labeling
(Spectrophotometry, Mass Spectrometry)
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Caption: Post-synthetic 5'-labeling of an amine-modified oligonucleotide.

Materials:

5'-Amine-modified oligonucleotide

6-FAM, SE (N-hydroxysuccinimide ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Purification supplies (e.g., gel filtration column or HPLC system)

Procedure:

Oligonucleotide Preparation: Dissolve the 5'-amine-modified oligonucleotide in the Reaction

Buffer.

Dye Preparation: Prepare a fresh 10 mM stock solution of 6-FAM NHS ester in anhydrous

DMSO.

Labeling Reaction: Add a molar excess of the 6-FAM NHS ester solution to the

oligonucleotide solution. The optimal molar ratio may need to be determined empirically but a

10- to 50-fold excess is a good starting point. Incubate the reaction for at least 4 hours at

room temperature or overnight on ice, protected from light.[2]

Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts using gel

filtration, ethanol precipitation, or reverse-phase HPLC.

Analysis: Confirm the successful labeling by measuring the absorbance spectrum of the

purified product and, if possible, by mass spectrometry.

Fluorescence Polarization (FP) Assays
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Fluorescence polarization is a powerful technique for studying molecular interactions in

solution. It is based on the principle that the polarization of fluorescence emission is dependent

on the rotational speed of the fluorescent molecule. A small, rapidly tumbling 6-FAM-labeled

molecule (e.g., a peptide or a small molecule) will have a low fluorescence polarization. Upon

binding to a larger molecule (e.g., a protein), its rotation slows down, resulting in an increase in

fluorescence polarization. This change can be used to determine binding affinities and screen

for inhibitors of the interaction.[8]

Assay Setup

Binding & Competition

Measurement & Analysis

Prepare Reagents:
- 6-FAM Labeled Ligand (Tracer)

- Protein Target
- Unlabeled Competitor

Incubate Tracer and Protein
(High Polarization)

Add Competitor
(Displaces Tracer, Low Polarization)

Measure Fluorescence Polarization

Determine Binding Affinity (Kd) or IC50

Click to download full resolution via product page

Caption: Workflow for a competitive fluorescence polarization assay.
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Materials:

6-FAM labeled peptide (tracer)

Protein of interest

Unlabeled competitor peptide or small molecule

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4)[9]

Black, opaque 384-well microplate

Fluorescence plate reader with polarization filters for 6-FAM (Excitation ~485 nm, Emission

~530 nm)

Procedure:

Reagent Preparation: Prepare stock solutions of the 6-FAM labeled peptide, the protein, and

the unlabeled competitor in the Assay Buffer.

Binding Assay (to determine Kd):

In the wells of the microplate, add a fixed, low concentration of the 6-FAM labeled peptide

(e.g., 10 nM).[9]

Add increasing concentrations of the protein to the wells.

Bring the final volume in each well to a constant value with Assay Buffer.

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium

(e.g., 1 hour), protected from light.[9]

Measure the fluorescence polarization.

Plot the fluorescence polarization as a function of the protein concentration and fit the data

to a binding curve to determine the dissociation constant (Kd).

Competition Assay (to determine IC50):
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In the wells of the microplate, add the 6-FAM labeled peptide and the protein at

concentrations that give a high polarization signal (typically the protein concentration is at

or slightly above the Kd).

Add increasing concentrations of the unlabeled competitor.

Incubate and measure the fluorescence polarization as described above.

Plot the fluorescence polarization as a function of the competitor concentration to

determine the IC50 value.

Sanger Sequencing
In automated Sanger sequencing, 6-FAM is commonly used to label one of the four

dideoxynucleotide triphosphates (ddNTPs) or the sequencing primer.[10][11] When a 6-FAM

labeled ddNTP is incorporated during the sequencing reaction, it terminates the extension of

the DNA strand. The resulting fragments, each ending with a fluorescently labeled base, are

then separated by size using capillary electrophoresis. A laser excites the 6-FAM dye, and a

detector records the emitted fluorescence, allowing the determination of the DNA sequence.

Sequencing Reaction
Fragment Separation Detection & Analysis

Set up Cycle Sequencing Reaction:
- DNA Template

- 5'-FAM Labeled Primer
- DNA Polymerase

- dNTPs
- ddNTPs

Perform Thermal Cycling Purify Labeled Fragments Capillary Electrophoresis Laser-Induced Fluorescence Detection Generate Chromatogram and Determine Sequence

Click to download full resolution via product page

Caption: Workflow for Sanger sequencing using a 5'-FAM labeled primer.

Materials:

Purified DNA template (e.g., plasmid or PCR product)

5'-FAM labeled sequencing primer
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Cycle sequencing kit (containing DNA polymerase, dNTPs, and ddNTPs)

Thermal cycler

Capillary electrophoresis-based DNA sequencer

Procedure:

Reaction Setup:

In a PCR tube, combine the DNA template (e.g., 200-500 ng of plasmid DNA or 10-40 ng

of a PCR product), the 5'-FAM labeled primer (e.g., 3.2 pmol), and the contents of the

cycle sequencing kit according to the manufacturer's instructions.

Thermal Cycling:

Perform cycle sequencing in a thermal cycler. A typical program involves an initial

denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.

Purification:

Purify the sequencing reaction products to remove unincorporated ddNTPs, dNTPs, and

primers. This can be done by ethanol/EDTA precipitation or using a commercial clean-up

kit.

Capillary Electrophoresis:

Resuspend the purified fragments in a formamide-based loading buffer and denature them

by heating.

Load the samples onto the capillary electrophoresis instrument.

Data Analysis:

The instrument's software will automatically detect the fluorescence from the 6-FAM

labeled fragments as they pass the detector, generating a chromatogram from which the

DNA sequence can be read.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8005017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Proliferation Assays using CFSE
6-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE) is a cell-permeable

derivative of 6-FAM that is widely used to monitor cell proliferation.[12][13] Once inside the cell,

intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and

amine-reactive. The activated dye then covalently attaches to intracellular proteins. As the

labeled cells divide, the fluorescent dye is distributed equally between the daughter cells,

resulting in a halving of the fluorescence intensity with each cell division. This can be quantified

by flow cytometry, allowing for the tracking of multiple generations of cells.[1][14]

Cell Labeling Cell Culture & Proliferation Flow Cytometry Analysis

Prepare Single-Cell Suspension Incubate Cells with CFSE
(e.g., 0.5-10 µM)

Culture Labeled Cells
(with or without stimulus)

Cells Proliferate and
Fluorescence is Halved with Each Division Harvest Cells at Different Time Points Analyze by Flow Cytometry Identify Generations of Divided Cells

Click to download full resolution via product page

Caption: Workflow for a cell proliferation assay using CFSE and flow cytometry.

Materials:

Cells of interest (e.g., lymphocytes)

CFSE (Carboxyfluorescein diacetate, succinimidyl ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Complete cell culture medium

Flow cytometer

Procedure:
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Cell Preparation: Prepare a single-cell suspension of the cells to be labeled at a

concentration of 1-10 x 10⁶ cells/mL in PBS or HBSS.

CFSE Staining:

Prepare a stock solution of CFSE in anhydrous DMSO (e.g., 5 mM).[13]

Dilute the CFSE stock solution in pre-warmed (37°C) PBS to the desired final working

concentration (typically 1-10 µM, which should be optimized for the specific cell type).[13]

Add the CFSE working solution to the cell suspension and mix gently.

Incubate for 15-20 minutes at 37°C, protected from light.[12][13]

Quenching and Washing:

Stop the labeling reaction by adding 5-10 volumes of cold complete culture medium

(containing serum) and incubate for 5 minutes.

Centrifuge the cells and wash them twice with complete culture medium to remove any

unbound dye.

Cell Culture:

Resuspend the labeled cells in fresh, pre-warmed complete culture medium and plate

them under the desired experimental conditions (e.g., with or without a mitogenic

stimulus).

Flow Cytometry Analysis:

At various time points after stimulation, harvest the cells and analyze them by flow

cytometry.

The CFSE fluorescence is typically detected in the FITC channel (FL1).

On a histogram of fluorescence intensity, each peak of successively halved fluorescence

represents a generation of cell division.
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Conclusion
6-Carboxyfluorescein is a robust and versatile fluorescent dye that has proven to be an

invaluable tool for novice and experienced researchers alike. Its bright fluorescence, well-

characterized spectral properties, and straightforward conjugation chemistry make it suitable

for a wide range of applications, from labeling individual biomolecules to tracking the

proliferation of entire cell populations. By understanding its core properties and following

established experimental protocols, researchers can effectively harness the power of 6-FAM to

advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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